molecular formula C19H29FN2O2 B11368843 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)butanamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)butanamide

Cat. No.: B11368843
M. Wt: 336.4 g/mol
InChI Key: NNVCMXHTUYHDNL-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a cyclohexyl ring, and a fluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)butanamide include:

  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-chlorophenoxy)butanamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-bromophenoxy)butanamide

Uniqueness

What sets this compound apart from similar compounds is its specific fluorophenoxy group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H29FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(4-fluorophenoxy)butanamide

InChI

InChI=1S/C19H29FN2O2/c1-4-17(24-16-10-8-15(20)9-11-16)18(23)21-14-19(22(2)3)12-6-5-7-13-19/h8-11,17H,4-7,12-14H2,1-3H3,(H,21,23)

InChI Key

NNVCMXHTUYHDNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1(CCCCC1)N(C)C)OC2=CC=C(C=C2)F

Origin of Product

United States

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